molecular formula C18H16ClN3O3S B2770153 4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 906160-08-5

4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2770153
CAS No.: 906160-08-5
M. Wt: 389.85
InChI Key: GUEDLTSBRPQTSN-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the sulfonamide group. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(6-ethoxypyridazin-3-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to improve yield and efficiency.

Chemical Reactions Analysis

4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide include other benzenesulfonamide derivatives and pyridazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-2-25-18-12-11-17(20-21-18)13-3-7-15(8-4-13)22-26(23,24)16-9-5-14(19)6-10-16/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEDLTSBRPQTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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